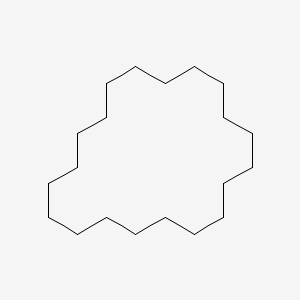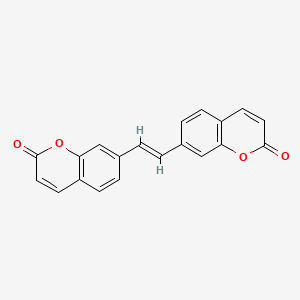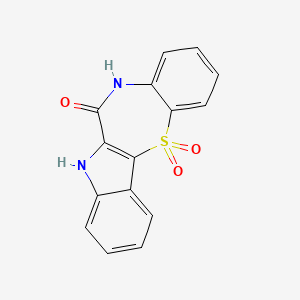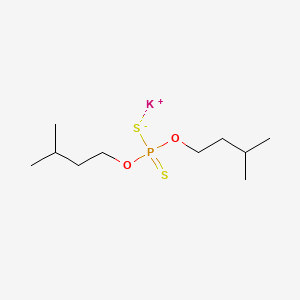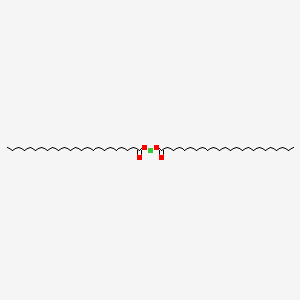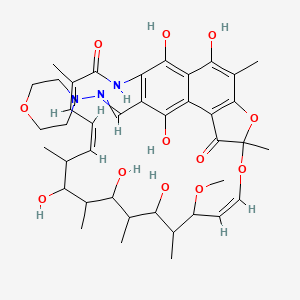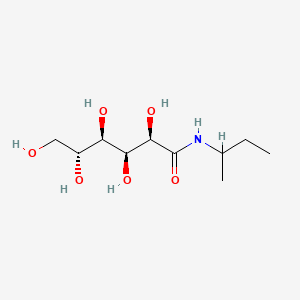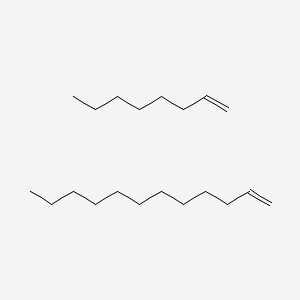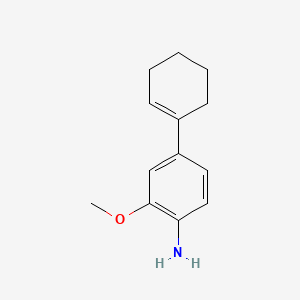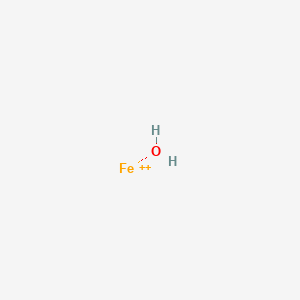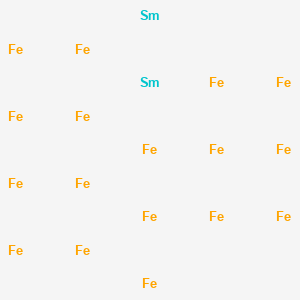
Einecs 235-350-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, compound with samarium (17:2), also known as samarium-iron intermetallic compound, is a rare earth compound with the chemical formula Sm₂Fe₁₇. This compound is known for its significant magnetic properties, making it a crucial material in the development of permanent magnets. The compound exhibits a high Curie temperature and considerable magnetic anisotropy, which are essential characteristics for high-performance magnetic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of samarium-iron intermetallic compounds typically involves the reduction-diffusion method, powder metallurgy, hydrogenation disproportionation, and rapid quenching methods . The reduction-diffusion method involves the reduction of samarium oxide (Sm₂O₃) with calcium hydride (CaH₂) in the presence of iron powder at elevated temperatures. The powder metallurgy method includes the mixing of samarium and iron powders, followed by compaction and sintering under an inert atmosphere .
Industrial Production Methods: Industrial production of samarium-iron compounds involves vacuum induction melting of high-purity samarium and iron elements. The molten mixture is then cast into ingots and subjected to long-term annealing at high temperatures to achieve homogenization . The ingots are subsequently milled into fine powders, which are then nitrided to form the desired samarium-iron nitride compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Samarium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, samarium reacts with oxygen to form samarium(III) oxide (Sm₂O₃), and with halogens to form samarium halides such as samarium(III) chloride (SmCl₃) .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, halogens (fluorine, chlorine, bromine, iodine), and acids. The reactions typically occur under controlled conditions, such as in an inert atmosphere or at elevated temperatures .
Major Products Formed: The major products formed from these reactions include samarium(III) oxide, samarium halides, and samarium hydroxides. These products are often used as precursors for further chemical synthesis or as functional materials in various applications .
Applications De Recherche Scientifique
Samarium-iron compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions. In biology and medicine, samarium-based compounds are explored for their potential in bio-imaging and cancer treatment due to their unique optical and magnetic properties . In industry, these compounds are essential in the production of high-performance permanent magnets used in electric motors, wind turbines, and other advanced technologies .
Mécanisme D'action
The mechanism of action of samarium-iron compounds is primarily based on their magnetic properties. The interaction between samarium and iron atoms results in a strong magnetic field, which is crucial for their function as permanent magnets. The molecular targets and pathways involved include the alignment of magnetic domains and the stabilization of magnetic moments within the material .
Comparaison Avec Des Composés Similaires
Samarium-iron compounds are often compared with other rare earth magnetic materials such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅) compounds. While neodymium-iron-boron compounds exhibit higher magnetic energy products, samarium-iron compounds have a higher Curie temperature and better thermal stability . Samarium-cobalt compounds, on the other hand, offer excellent corrosion resistance and are used in high-temperature applications .
List of Similar Compounds:- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo₅)
- Praseodymium-iron-boron (Pr₂Fe₁₄B)
- Dysprosium-iron-boron (Dy₂Fe₁₄B)
These comparisons highlight the unique properties of samarium-iron compounds, making them suitable for specific applications where high thermal stability and magnetic anisotropy are required .
Propriétés
Numéro CAS |
12183-15-2 |
|---|---|
Formule moléculaire |
Fe17Sm2 |
Poids moléculaire |
1250.1 g/mol |
Nom IUPAC |
iron;samarium |
InChI |
InChI=1S/17Fe.2Sm |
Clé InChI |
VDOQVIASYDAOAG-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Sm].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


